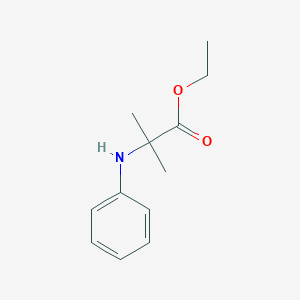

Ethyl 2-anilino-2-methylpropanoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H17NO2 |

|---|---|

Molecular Weight |

207.27 g/mol |

IUPAC Name |

ethyl 2-anilino-2-methylpropanoate |

InChI |

InChI=1S/C12H17NO2/c1-4-15-11(14)12(2,3)13-10-8-6-5-7-9-10/h5-9,13H,4H2,1-3H3 |

InChI Key |

OALYYUNOKXXAIN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C)(C)NC1=CC=CC=C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Ethyl 2 Anilino 2 Methylpropanoate

Optimized Synthesis Pathways for Enhanced Yield and Selectivity

The drive for more efficient chemical production has led to significant research into optimizing the synthesis of ethyl 2-anilino-2-methylpropanoate. Key areas of focus include refining esterification and amination reactions and developing novel catalytic systems.

Refinements in Esterification Reactions

The final step in one common pathway to this compound is the esterification of 2-anilino-2-methylpropanoic acid with ethanol (B145695). Classical Fischer esterification, while straightforward, often requires a large excess of the alcohol and strong acid catalysts, leading to challenges in product purification and waste generation. Modern refinements focus on milder conditions and more efficient catalytic systems.

Recent research has highlighted the use of various catalysts to improve the efficiency of esterification. These include Lewis acids, Brønsted acids, and solid-supported catalysts. For instance, graphene oxide has been demonstrated as an effective and reusable acid catalyst for esterification reactions. researchgate.net Another approach involves using dehydrative coupling reagents that activate the carboxylic acid, allowing the reaction to proceed under milder conditions. The use of a simple 2,2'-biphenol-derived phosphoric acid catalyst has been shown to promote dehydrative esterification effectively in toluene (B28343) without the need to remove water, a significant process simplification. researchgate.net

Table 1: Comparison of Catalytic Systems for Esterification

| Catalyst System | Reaction Conditions | Advantages |

|---|---|---|

| Graphene Oxide | Mild acid catalysis | Reusable, efficient |

| 2,2'-biphenol-derived phosphoric acid | Toluene, 100 °C | No water removal needed, gram-scale applicable researchgate.net |

| DBSA (p-dodecylbenzenesulfonic acid) | Water | Surfactant-type catalyst, avoids dehydrating agents researchgate.net |

Amination Strategies for the Anilino Moiety

Introducing the anilino group is a critical step in the synthesis. One primary strategy involves the nucleophilic substitution of a suitable precursor, such as ethyl 2-bromo-2-methylpropanoate (B8525525), with aniline (B41778). This reaction is typically carried out in the presence of a base to neutralize the hydrogen bromide formed. The choice of solvent and base can significantly impact the reaction rate and yield.

Another versatile method is the Strecker synthesis. This approach begins with the reaction of a ketone (acetone), aniline, and a cyanide source (like potassium cyanide) to form an α-aminonitrile. Subsequent hydrolysis of the nitrile group to a carboxylic acid, followed by esterification, yields the target compound. This multi-step process offers flexibility in introducing structural diversity.

Catalytic Approaches to Carbon-Nitrogen Bond Formation

The formation of the carbon-nitrogen (C-N) bond between the aniline ring and the propanoate backbone is a cornerstone of the synthesis. Modern organic chemistry has seen the development of powerful catalytic methods for this transformation, most notably the Buchwald-Hartwig amination. libretexts.orgwikipedia.org This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds between aryl halides (or triflates) and amines under relatively mild conditions. libretexts.orgwikipedia.org

For the synthesis of this compound, this would typically involve the coupling of an aryl halide like bromobenzene (B47551) with ethyl 2-amino-2-methylpropanoate. The choice of palladium precursor and, crucially, the phosphine (B1218219) ligand is vital for achieving high yields and turnover numbers. libretexts.orgresearchgate.net Sterically demanding and electron-rich phosphine ligands are often employed to facilitate the catalytic cycle. researchgate.net

Copper-catalyzed N-arylation, an evolution of the classic Ullmann condensation, presents another important catalytic route. researchgate.netacs.org These reactions can often be performed under milder conditions than traditional methods and sometimes even in greener solvents like water. researchgate.netrsc.org The use of specific ligands, such as β-diketones or 8-hydroxyquinoline, can accelerate the reaction and improve yields. researchgate.net

Organocatalysis has also emerged as a powerful, metal-free alternative. Chiral phosphoric acids, for example, have been used to catalyze the asymmetric N-H insertion reaction of α-carbonyl sulfoxonium ylides with aryl amines, providing access to α-aryl glycines with high enantioselectivity. researchgate.netrsc.orgrsc.org This highlights a potential pathway for producing chiral variants of the target molecule.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles aims to reduce the environmental impact of chemical processes. This involves minimizing waste, avoiding hazardous substances, and improving energy efficiency.

Solvent-Free Reaction Conditions

A key tenet of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free, or "neat," reactions offer significant advantages by simplifying workup procedures, reducing waste, and lowering costs. For the synthesis of related anilino acids, heating a mixture of the reactants at elevated temperatures (e.g., 120 °C) without any solvent has been shown to produce the desired product in excellent yields and short reaction times. acs.org This approach is operationally simple and minimizes the environmental footprint of the synthesis. acs.org

Table 2: Comparison of Conventional vs. Solvent-Free Synthesis

| Parameter | Conventional Method | Solvent-Free Method |

|---|---|---|

| Solvent | Typically used (e.g., Toluene, DMF) | Eliminated or significantly reduced |

| Reaction Time | Often longer | Generally shorter acs.org |

| Work-up | More complex (e.g., extraction, distillation) | Simpler, often direct isolation of product acs.org |

| Yield | Variable | Often higher acs.org |

| Environmental Impact | Higher due to solvent use and waste | Lower |

Energy-Efficient Synthetic Routes

Reducing energy consumption is another critical aspect of green synthesis. Microwave-assisted organic synthesis has become a valuable tool for achieving this goal. ajrconline.orgdergipark.org.trnih.gov Microwave irradiation can dramatically accelerate reaction rates, leading to significantly shorter reaction times compared to conventional heating methods. ajrconline.orgdergipark.org.tr For instance, reactions that might take hours under reflux can often be completed in minutes in a microwave reactor. nih.govmdpi.com This rapid heating can lead to higher yields and improved product purity by minimizing the formation of side products. ajrconline.org

The use of infrared irradiation is another energy-efficient technique that can promote reactions, often under solvent-free conditions. This method provides an alternative energy source that can drive reactions to completion quickly and efficiently.

By embracing these advanced synthetic methodologies and green chemistry principles, the production of this compound can be made more efficient, selective, and environmentally sustainable.

Atom Economy and E-Factor Analysis of Novel Syntheses

The principles of green chemistry are increasingly integral to the development of new synthetic routes. Atom economy and the Environmental Factor (E-Factor) are key metrics for evaluating the sustainability of a chemical process. Atom economy calculates the proportion of reactant atoms that are incorporated into the desired product, while the E-Factor quantifies the amount of waste generated per unit of product.

A plausible and direct approach for the synthesis of this compound involves the N-arylation of ethyl 2-amino-2-methylpropanoate or, more commonly, the alkylation of aniline with a suitable electrophile like ethyl 2-bromo-2-methylpropanoate. The latter is often achieved through reactions such as the Ullmann condensation or the Buchwald-Hartwig amination, which are powerful methods for forming C-N bonds. wikipedia.orgorganic-chemistry.orgyoutube.comorganic-chemistry.orgnih.gov

Let's consider a hypothetical synthesis via a modified Ullmann-type reaction for the purpose of analysis.

Hypothetical Synthesis:

Aniline + Ethyl 2-bromo-2-methylpropanoate → this compound + HBr

To drive this reaction to completion and neutralize the generated hydrobromic acid, a base is typically required. For our analysis, let's assume the use of a common base like sodium carbonate (Na₂CO₃).

The balanced chemical equation would be:

2 C₆H₅NH₂ + C₆H₁₂BrO₂ + Na₂CO₃ → C₁₂H₁₇NO₂ + [C₆H₅NH₃]Br + NaBr + CO₂ + H₂O

Atom Economy Calculation:

The atom economy is calculated using the formula:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | C₁₂H₁₇NO₂ | 207.27 |

| Aniline | C₆H₅NH₂ | 93.13 |

| Ethyl 2-bromo-2-methylpropanoate | C₆H₁₂BrO₂ | 195.06 |

| Sodium Carbonate | Na₂CO₃ | 105.99 |

Assuming the use of one equivalent of aniline for the product and one to act as a base (a common scenario in the absence of an inorganic base), for the sake of a simplified E-factor calculation, we will consider the reaction with an inorganic base as more atom-economical.

A more atom-economical approach would utilize a non-nucleophilic inorganic base, where aniline is not consumed as a proton scavenger.

Optimized Reaction for Atom Economy:

C₆H₅NH₂ + C₆H₁₂BrO₂ + Na₂CO₃ → C₁₂H₁₇NO₂ + 2 NaBr + H₂O + CO₂

Sum of reactant molecular weights = 93.13 + 195.06 + 105.99 = 394.18 g/mol Atom Economy (%) = (207.27 / 394.18) x 100 ≈ 52.58%

E-Factor Analysis:

The E-Factor is calculated as:

E-Factor = Total Waste (kg) / Product (kg)

Assuming a theoretical 100% yield for calculation purposes, the waste products are NaBr, H₂O, and CO₂.

Mass of Waste = (2 * 102.89) + 18.02 + 44.01 = 205.78 + 18.02 + 44.01 = 267.81 g Mass of Product = 207.27 g

E-Factor = 267.81 / 207.27 ≈ 1.29

Stereoselective Synthesis of Chiral Analogues of this compound

The synthesis of enantiomerically pure α,α-disubstituted amino acids is of great interest. While this compound itself is achiral, introducing a chiral element, for instance by replacing one of the methyl groups with a different substituent, would create a chiral center. The stereoselective synthesis of such analogues is a formidable challenge.

Development of Asymmetric Catalytic Systems

Recent advances in asymmetric catalysis offer promising routes to chiral α,α-disubstituted amino acids. nih.gov Palladium-catalyzed enantioselective C-H arylation of α-aminoisobutyric acid (Aib) derivatives has been explored. nih.gov A similar strategy could potentially be adapted for the synthesis of chiral analogues of this compound. This would involve the enantioselective arylation of a prochiral α-alkyl-α-amino acid ester.

Another approach involves the asymmetric alkylation of an N-aryl imino ester. For instance, an imine derived from an α-amino acid ester could be allylated or benzylated using a chiral catalyst to introduce a new stereocenter. acs.org The development of novel chiral ligands is crucial for achieving high enantioselectivity in these transformations. organic-chemistry.org

Diastereoselective Approaches Utilizing Chiral Auxiliaries

A well-established method for synthesizing chiral amino acids involves the use of chiral auxiliaries. rsc.orgnih.gov These are chiral molecules that are temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed and can often be recycled.

For the synthesis of a chiral analogue of this compound, a prochiral enolate derived from an N-anilino ester could be alkylated in the presence of a chiral auxiliary. Evans' oxazolidinones and Corey's chiral 8-phenylmenthol are examples of auxiliaries that have been successfully employed in the asymmetric synthesis of amino acids. wikipedia.org The diastereoselectivity of the alkylation step is controlled by the steric and electronic properties of the chiral auxiliary. rsc.orgnih.gov

Hypothetical Diastereoselective Alkylation:

A chiral auxiliary (e.g., a derivative of a chiral amino alcohol) could be attached to an N-anilino acetate. Deprotonation would form a chiral enolate, which would then be alkylated. The chiral auxiliary would shield one face of the enolate, leading to the preferential formation of one diastereomer. Subsequent removal of the auxiliary would yield the enantiomerically enriched amino acid ester.

| Step | Description | Key Feature |

| 1 | Attachment of Chiral Auxiliary | Formation of a chiral substrate |

| 2 | Diastereoselective Alkylation | Creation of the new stereocenter with high diastereomeric excess (d.e.) |

| 3 | Removal of Chiral Auxiliary | Liberation of the chiral product and recovery of the auxiliary |

Enantiomeric Excess Determination in Stereoselective Syntheses

The success of any stereoselective synthesis is contingent upon the accurate determination of the enantiomeric excess (e.e.) of the product. Several analytical techniques are available for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most common and reliable methods. The enantiomers are separated on a chiral stationary phase (CSP), and the ratio of the two enantiomers is determined by integrating the areas of their respective peaks in the chromatogram.

Chiral Gas Chromatography (GC): Similar to HPLC, but used for volatile compounds. The sample is passed through a column with a chiral stationary phase, leading to the separation of enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Chiral Shift Reagents: These are chiral lanthanide complexes that can form diastereomeric complexes with the enantiomers in solution. These diastereomeric complexes have different NMR spectra, allowing for the quantification of the enantiomeric ratio.

Chiral Derivatizing Agents: The enantiomeric mixture is reacted with a chiral derivatizing agent to form a mixture of diastereomers. The diastereomers have distinct signals in the NMR spectrum (typically ¹H or ¹⁹F NMR), which can be integrated to determine the diastereomeric ratio, and thus the original enantiomeric excess.

The choice of method depends on the specific properties of the compound being analyzed. For derivatives of this compound, chiral HPLC would likely be the method of choice due to its broad applicability and high accuracy.

Reaction Chemistry and Mechanistic Studies of Ethyl 2 Anilino 2 Methylpropanoate

Derivatization Reactions at the Ester Functionality

The ester group of ethyl 2-anilino-2-methylpropanoate is a key site for chemical modification, allowing for the synthesis of a variety of derivatives through transesterification, amidation, and reduction processes.

Transesterification, the conversion of one ester to another by reaction with an alcohol, can be performed on this compound under either acidic or basic conditions. latech.edu In an acidic environment, the reaction is typically catalyzed by a strong acid, such as sulfuric or hydrochloric acid. The mechanism involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by another alcohol. latech.edu Under basic conditions, an alkoxide is used as the catalyst. The reaction proceeds through a nucleophilic acyl substitution mechanism. latech.edu For instance, the use of sodium methoxide (B1231860) in methanol (B129727) would lead to the formation of mthis compound. To drive the equilibrium towards the desired product, the alcohol reactant is often used in large excess as the solvent. latech.edu

| Reactant Alcohol | Catalyst | Product | Reference |

| Methanol | Acid (e.g., H₂SO₄) or Base (e.g., NaOCH₃) | Mthis compound | latech.edu |

| Propanol | Acid (e.g., H₂SO₄) or Base (e.g., NaOPr) | Propyl 2-anilino-2-methylpropanoate | latech.edu |

| Benzyl alcohol | Acid (e.g., H₂SO₄) or Base (e.g., NaOBn) | Benzyl 2-anilino-2-methylpropanoate | latech.edu |

Table 1: Examples of Transesterification Reactions of this compound. This table is illustrative and based on general principles of transesterification, as specific literature for this exact compound is limited.

The conversion of this compound to amides can be achieved by heating with ammonia (B1221849) or a primary or secondary amine. researchgate.net This aminolysis of esters is generally a slower process than hydrolysis and often requires elevated temperatures. The reaction involves the nucleophilic attack of the amine on the ester carbonyl carbon, followed by the elimination of ethanol (B145695). The direct reaction can be challenging due to the relatively poor leaving group ability of the ethoxide. To facilitate this transformation, activating agents or catalysts can be employed. For example, the use of coupling reagents common in peptide synthesis can mediate the formation of the amide bond under milder conditions. nih.gov

| Amine Reactant | Product | Reference |

| Ammonia | 2-Anilino-2-methylpropanamide | researchgate.net |

| Methylamine | N-Methyl-2-anilino-2-methylpropanamide | researchgate.net |

| Aniline (B41778) | N-Phenyl-2-anilino-2-methylpropanamide | researchgate.net |

Table 2: Potential Amide Derivatives from this compound. This table outlines potential products based on general amidation reactions of esters.

The ester functionality of this compound can be reduced to a primary alcohol, yielding 2-anilino-2-methylpropan-1-ol. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. nih.govharvard.edu The reaction is usually carried out in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). The mechanism involves the nucleophilic addition of a hydride ion to the carbonyl carbon, leading to a tetrahedral intermediate which then collapses to an aldehyde. The aldehyde is subsequently reduced further to the primary alcohol. nih.govlibretexts.org It is important to note that LiAlH₄ is a very reactive and non-selective reagent that can also reduce other functional groups if present. harvard.edu

| Reducing Agent | Solvent | Product | Reference |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF | 2-Anilino-2-methylpropan-1-ol | nih.govharvard.edu |

Table 3: Reduction of this compound.

Reactivity of the Anilino Nitrogen Atom

The secondary nitrogen atom of the anilino group in this compound is nucleophilic and can participate in a variety of reactions, including N-alkylation, N-acylation, and condensation reactions.

N-alkylation of the anilino nitrogen introduces an alkyl group onto the nitrogen atom, converting the secondary amine into a tertiary amine. This can be achieved using alkyl halides. The reaction proceeds via a nucleophilic substitution mechanism where the nitrogen atom attacks the electrophilic carbon of the alkyl halide. wikipedia.orgorganic-chemistry.org

N-acylation involves the reaction of the anilino group with an acylating agent, such as an acyl chloride or an acid anhydride, to form an N-acyl derivative. This reaction is a nucleophilic acyl substitution. nih.gov For example, reaction with acetyl chloride in the presence of a base like pyridine (B92270) would yield ethyl 2-(N-acetyl-anilino)-2-methylpropanoate. The base is necessary to neutralize the HCl produced during the reaction. libretexts.orgorganic-chemistry.org

| Reagent | Product | Reaction Type | Reference |

| Methyl iodide | Ethyl 2-(N-methylanilino)-2-methylpropanoate | N-Alkylation | wikipedia.org |

| Acetyl chloride | Ethyl 2-(N-acetyl-anilino)-2-methylpropanoate | N-Acylation | nih.govlibretexts.org |

| Benzoyl chloride | Ethyl 2-(N-benzoylanilino)-2-methylpropanoate | N-Acylation | nih.govlibretexts.org |

Table 4: Representative N-Alkylation and N-Acylation Products.

The anilino group can undergo condensation reactions with aldehydes and ketones to form imines (Schiff bases). libretexts.org This reaction is typically catalyzed by an acid and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. organic-chemistry.org For instance, the reaction of this compound with benzaldehyde (B42025) would yield an iminium ion intermediate. However, due to the presence of the ester group, intramolecular reactions or subsequent transformations might occur under certain conditions. The formation of stable imines is more common with primary amines, and the reactivity of the secondary anilino group in such condensations might be lower and could require more forcing conditions.

Ring-Closing Reactions to Form Heterocyclic Systems

The synthesis of heterocyclic scaffolds is a cornerstone of medicinal and materials chemistry. This compound, possessing both a nucleophilic nitrogen and an aromatic ring, is a potential precursor for various heterocyclic systems through intramolecular cyclization reactions. The gem-dimethyl substitution at the α-carbon, however, introduces significant steric hindrance that can influence the feasibility and outcome of these reactions.

Classic cyclization strategies that could theoretically be applied to derivatives of this compound include the Pictet-Spengler, Bischler-Napieralski, and Fischer indole (B1671886) syntheses.

The Pictet-Spengler reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone. wikipedia.org For this compound, this would necessitate prior modification to introduce a suitable carbonyl-reactive group. The high degree of substitution at the α-carbon could potentially hinder the necessary ring closure onto the aniline ring. However, studies on related systems, such as the asymmetric Pictet-Spengler reaction of tryptamines with α-ketoesters, have demonstrated that even sterically demanding ketones can participate in this transformation to yield tetrasubstituted carbon centers. eurekalert.orgnih.gov The success of such reactions is often dependent on the catalyst and reaction conditions employed. eurekalert.org

The Bischler-Napieralski reaction , which typically forms dihydroisoquinolines from β-arylethylamides, would require conversion of the ester group of this compound to an amide and subsequent acylation of the aniline nitrogen. wikipedia.org The key step, an intramolecular electrophilic aromatic substitution, would then form the heterocyclic ring. The presence of the gem-dimethyl group would likely influence the conformation of the intermediate, potentially affecting the ease of cyclization.

The Fischer indole synthesis offers another pathway to a key heterocyclic motif. wikipedia.orgbyjus.com This reaction proceeds from a phenylhydrazone derivative, which would need to be synthesized from this compound. The subsequent acid-catalyzed cyclization involves a wikipedia.orgwikipedia.org-sigmatropic rearrangement. The substitution pattern of the ketone or aldehyde precursor to the hydrazone, in this case dictated by the α,α-dimethyl arrangement, would be critical to the outcome of the reaction.

While specific examples of these reactions starting directly from this compound are not extensively documented in publicly available literature, the general principles of these named reactions provide a framework for predicting its potential reactivity in forming heterocyclic systems.

Reactivity at the Alpha-Carbon and Methyl Groups

The chemical environment of the α-carbon and the adjacent methyl groups in this compound is unique. The α-carbon is quaternary, lacking a hydrogen atom, which precludes many typical α-carbon reactions. This places the focus on the reactivity of the carbonyl group and the more distant methyl groups.

The absence of an α-hydrogen on the this compound molecule prevents the formation of an enolate at this position under standard conditions. Enolization is a key step in many carbonyl condensation reactions, such as the Claisen condensation. Therefore, this compound would not be expected to self-condense or act as a nucleophile in typical base-catalyzed condensation reactions.

However, the ester carbonyl group itself can still act as an electrophile. It could potentially react with external enolates or other suitable nucleophiles. The significant steric hindrance provided by the gem-dimethyl group and the bulky anilino substituent would likely diminish the reactivity of the carbonyl carbon towards nucleophilic attack.

Direct functionalization of the relatively unreactive methyl groups presents a significant synthetic challenge. However, modern synthetic methods, such as directed C-H activation, could offer a potential route. The aniline nitrogen, after suitable N-protection, could act as a directing group to facilitate the metalation of one of the ortho-positions on the phenyl ring or, under specific conditions, potentially activate a C-H bond of one of the gem-dimethyl groups. wikipedia.orgresearchgate.netrsc.org

The concept of directed metalation involves the use of a functional group to position a metalating agent (often an organolithium reagent) to deprotonate a specific C-H bond. While ortho-directing effects are more common, the functionalization of seemingly unactivated C-H bonds is an active area of research. The development of new catalytic systems is continuously expanding the scope of such transformations.

Mechanistic Investigations of Key Transformations

A thorough understanding of the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and predicting product outcomes. This involves both kinetic studies to understand reaction rates and computational analysis to probe transition states.

Detailed kinetic studies on the reactions of this compound are not widely available in the literature. However, general principles can be applied. For any potential ring-closing reaction, the rate would be dependent on the concentration of the substrate and any catalysts employed. The reaction order would need to be determined experimentally by systematically varying the concentrations of the reactants and monitoring the reaction progress over time.

Table 1: Hypothetical Kinetic Data for a Pictet-Spengler Reaction

| Experiment | [Substrate] (M) | [Aldehyde] (M) | [Catalyst] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 0.01 | 1.0 x 10⁻⁵ |

| 2 | 0.2 | 0.1 | 0.01 | 2.0 x 10⁻⁵ |

| 3 | 0.1 | 0.2 | 0.01 | 2.0 x 10⁻⁵ |

| 4 | 0.1 | 0.1 | 0.02 | 4.0 x 10⁻⁵ |

This table is a hypothetical representation to illustrate how kinetic data could be presented and is not based on actual experimental results for the specified compound.

The transition states of chemical reactions are high-energy, transient species that cannot be isolated. However, their structures and energies can be inferred from experimental data and modeled using computational chemistry. For the cyclization reactions of this compound derivatives, understanding the transition state would be key to explaining any observed stereoselectivity and the influence of the gem-dimethyl group.

Computational methods, such as Density Functional Theory (DFT), are powerful tools for modeling transition states. eurekalert.org For a hypothetical Pictet-Spengler reaction, DFT calculations could be used to model the structure of the transition state for the key C-C bond-forming step. These calculations could reveal the preferred geometry of the approaching nucleophile and electrophile and explain why one diastereomer might be formed preferentially. The calculations could also quantify the energetic barrier of the reaction, providing insight into the reaction rate.

Experimental techniques, such as the study of kinetic isotope effects, can also provide information about the transition state. For instance, by replacing a hydrogen atom at a key position with deuterium (B1214612), one can observe a change in the reaction rate if that C-H bond is broken in the rate-determining step.

Table 2: Calculated Energetic Barriers for a Hypothetical Ring-Closing Reaction

| Reaction Pathway | Transition State | Activation Energy (kcal/mol) |

| Formation of Diastereomer A | TS-A | 25.3 |

| Formation of Diastereomer B | TS-B | 28.1 |

This table is a hypothetical representation to illustrate how computational data could be presented and is not based on actual experimental results for the specified compound.

Isotopic Labeling Studies to Elucidate Reaction Pathways

The elucidation of reaction mechanisms is a cornerstone of modern organic chemistry, providing the fundamental understanding necessary to optimize reaction conditions, improve yields, and expand the scope of synthetic methodologies. In the context of the formation and subsequent reactions of this compound, isotopic labeling studies serve as a powerful, albeit hypothetically applied, tool for dissecting the intricate sequence of bond-forming and bond-breaking events. While specific isotopic labeling investigations centered exclusively on this compound are not extensively documented in publicly accessible literature, the principles of this technique can be readily applied to its most common synthetic routes, such as the Buchwald-Hartwig amination.

The primary purpose of employing isotopic labeling is to trace the movement and transformation of specific atoms or molecular fragments throughout a chemical reaction. By substituting an atom with one of its heavier, non-radioactive isotopes (e.g., replacing ¹²C with ¹³C, ¹H with ²H (deuterium), or ¹⁴N with ¹⁵N), chemists can follow the labeled component's journey from reactant to product. This is typically achieved using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which can differentiate between the isotopes based on their distinct physical properties.

For the synthesis of this compound, which commonly involves the N-arylation of Ethyl 2-amino-2-methylpropanoate or a related precursor, isotopic labeling can provide definitive answers to key mechanistic questions. For instance, in a palladium-catalyzed cross-coupling reaction, labeling the nitrogen atom of aniline with ¹⁵N would allow for the unambiguous confirmation that this nitrogen atom is the one incorporated into the final product.

Consider a hypothetical Buchwald-Hartwig amination to synthesize this compound. The reaction would involve the coupling of aniline with a suitable electrophile like Ethyl 2-bromo-2-methylpropanoate (B8525525) in the presence of a palladium catalyst and a base. To probe the mechanism, one could design a series of experiments where different starting materials are isotopically labeled.

Hypothetical Isotopic Labeling Experiments for the Synthesis of this compound:

| Experiment | Labeled Reactant | Isotope | Purpose of Labeling | Expected Outcome Analysis |

| 1 | Aniline | ¹⁵N | To confirm the source of the nitrogen atom in the product. | ¹⁵N NMR spectroscopy of the product would show a signal, and high-resolution mass spectrometry would indicate an increased molecular weight corresponding to the presence of the ¹⁵N isotope. |

| 2 | Ethyl 2-bromo-2-methylpropanoate | ¹³C at the carbonyl carbon | To trace the integrity of the ester moiety during the reaction. | ¹³C NMR of the product would show an enhanced signal for the carbonyl carbon, confirming that the ester group is not cleaved or rearranged during the coupling process. |

| 3 | Aniline | ²H (deuterium) at the ortho positions | To investigate the potential for ortho-metalation or other side reactions involving these C-H bonds. | ²H NMR or mass spectrometry of the product and any byproducts would reveal the fate of the deuterium labels. |

These types of studies are crucial for understanding the finer details of the catalytic cycle. For example, issues such as the racemization of chiral α-amino esters during N-arylation have been investigated using related approaches. nih.gov While this compound itself is not chiral, this highlights the power of such methods in stereochemical analyses of similar reactions.

Furthermore, kinetic isotope effect (KIE) studies, where the rate of a reaction with a labeled reactant is compared to the rate with an unlabeled one, can provide insight into the rate-determining step of the reaction. For instance, if the C-N bond formation is the rate-determining step, a significant KIE might be observed when using ¹⁵N-labeled aniline.

Advanced Spectroscopic and Structural Characterization of Ethyl 2 Anilino 2 Methylpropanoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic compounds in solution and the solid state. For a molecule like Ethyl 2-anilino-2-methylpropanoate, a suite of high-resolution 1D and 2D NMR experiments, alongside specialized techniques, is required to unambiguously assign all proton and carbon signals and to probe its conformational landscape.

High-Resolution 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃), the two methyl groups attached to the quaternary carbon, the N-H proton of the anilino group, and the aromatic protons of the phenyl ring. The chemical shifts of the aromatic protons will be influenced by the electron-donating nature of the amino group and will likely appear in the range of 6.5-7.5 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum will reveal signals for all carbon atoms in the molecule. The carbonyl carbon of the ester group is expected to resonate at the downfield end of the spectrum (around 170-180 ppm). The quaternary carbon, the carbons of the ethyl group, the two equivalent methyl carbons, and the aromatic carbons will each give rise to distinct signals.

To move beyond simple 1D spectra and establish the connectivity within the molecule, a series of 2D NMR experiments are indispensable. docbrown.inforesearchgate.net

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. libretexts.org For this compound, COSY would show a clear correlation between the ethyl group's -CH₂- and -CH₃ protons. It would also reveal couplings between adjacent aromatic protons on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). nih.gov It is a powerful tool for assigning the carbon signals based on their attached protons. For instance, the quartet of the ethyl -CH₂- in the ¹H spectrum would correlate with the corresponding carbon signal in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bond) correlations between protons and carbons. nih.gov HMBC is crucial for identifying quaternary carbons and piecing together the molecular skeleton. For example, correlations would be expected from the methyl protons to the quaternary carbon and the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing through-space correlations. NOESY is particularly valuable for determining the preferred conformation and stereochemistry of the molecule. For instance, NOE correlations could be observed between the N-H proton and the ortho-protons of the phenyl ring, as well as between the methyl groups and the ethyl ester group, depending on the rotational conformation.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key 2D NMR Correlations |

| Carbonyl (C=O) | - | ~175 | HMBC to ethyl -CH₂- and methyl protons |

| Quaternary C | - | ~58 | HMBC to methyl protons and N-H |

| Ethyl -CH₂- | ~4.1 (q) | ~61 | COSY to ethyl -CH₃-; HSQC to C; HMBC to C=O |

| Ethyl -CH₃- | ~1.2 (t) | ~14 | COSY to ethyl -CH₂-; HSQC to C |

| Methyl (x2) | ~1.5 (s) | ~25 | HSQC to C; HMBC to Quaternary C and C=O |

| N-H | Variable | - | NOESY to ortho-aromatic protons |

| Aromatic CH (ortho) | ~6.7 (d) | ~118 | COSY to meta-protons; HSQC to C; HMBC to other aromatic C's |

| Aromatic CH (meta) | ~7.2 (t) | ~129 | COSY to ortho- and para-protons; HSQC to C |

| Aromatic CH (para) | ~6.8 (t) | ~119 | COSY to meta-protons; HSQC to C |

| Aromatic C (ipso) | - | ~147 | HMBC from ortho-protons and N-H |

Dynamic NMR for Conformational Studies

The anilino group in this compound can undergo restricted rotation around the C-N bond, leading to the existence of different conformers. Dynamic NMR (DNMR) spectroscopy is a powerful technique to study such conformational changes that occur on the NMR timescale. By recording NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals, which can be analyzed to determine the energy barriers for the rotational processes.

In the case of hindered aryl-alkyl bond rotation, variable-temperature NMR studies can reveal the coalescence of signals as the rate of rotation increases with temperature. From the coalescence temperature and the chemical shift difference between the exchanging sites, the free energy of activation (ΔG‡) for the rotation can be calculated. Such studies on related N-aryl amino acid derivatives have provided valuable insights into the factors influencing these rotational barriers, including steric hindrance and electronic effects.

Solid-State NMR for Crystalline Forms

While solution-state NMR provides information about the average structure and dynamics of a molecule, solid-state NMR (ssNMR) offers a detailed picture of the molecular structure and packing in the crystalline state. ucl.ac.uknih.gov For this compound, ssNMR could be used to:

Determine the precise conformation of the molecule in the crystal lattice, free from the effects of solvent.

Investigate intermolecular interactions, such as hydrogen bonding involving the N-H group and the ester carbonyl, which dictate the crystal packing.

Characterize polymorphism, which is the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have distinct physical properties, and ssNMR is highly sensitive to these structural differences.

Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are commonly employed to obtain high-resolution ¹³C ssNMR spectra of solid samples.

Mass Spectrometry (MS) for Elucidation of Molecular Structure

Mass spectrometry is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, typically to four or more decimal places. This precision allows for the unambiguous determination of the elemental formula of a compound. For this compound (C₁₂H₁₇NO₂), HRMS would be used to confirm its molecular formula by matching the experimentally measured exact mass with the theoretically calculated mass.

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated Exact Mass (m/z) |

| [M+H]⁺ | 208.1332 |

| [M+Na]⁺ | 230.1151 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) is a powerful technique for structural elucidation where a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. encyclopedia.pubunito.it This process provides detailed information about the connectivity of the molecule and helps to identify its various substructures.

The fragmentation of the protonated molecule of this compound, [M+H]⁺, in an MS/MS experiment would likely proceed through several characteristic pathways:

Loss of the ethyl group: Cleavage of the ester ethyl group would result in a significant fragment ion.

Loss of ethanol (B145695): A neutral loss of ethanol from the ester moiety is a common fragmentation pathway for ethyl esters.

Cleavage of the anilino group: Fragmentation of the bond between the aniline (B41778) nitrogen and the quaternary carbon would lead to the formation of an anilinium ion or related fragments.

Decarboxylation: Loss of carbon dioxide from the ester group can also occur.

By analyzing the masses of the product ions, a detailed fragmentation map can be constructed, providing strong evidence for the proposed structure of this compound. The study of fragmentation patterns of related ketamine analogues has demonstrated the utility of this approach in identifying characteristic cleavages. nih.gov

Soft Ionization Techniques (e.g., ESI, APCI)

Soft ionization mass spectrometry techniques are indispensable for the analysis of moderately polar and thermally labile molecules like this compound, as they generate intact molecular ions with minimal fragmentation. Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are particularly well-suited for this purpose.

In ESI-MS, the compound, dissolved in a polar solvent, is sprayed at high voltage, creating charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase protonated molecules, typically [M+H]⁺. For this compound (C₁₂H₁₇NO₂), the expected protonated molecule would appear at a mass-to-charge ratio (m/z) corresponding to its molecular weight plus the mass of a proton. The basic nitrogen of the anilino group is the most likely site of protonation.

APCI is another powerful technique that ionizes the sample at atmospheric pressure. It is suitable for less polar compounds than ESI. A heated nebulizer vaporizes the sample, and a corona discharge creates reactant ions from the solvent vapor, which then ionize the analyte molecules through chemical reactions (proton transfer). Similar to ESI, APCI would be expected to produce a prominent [M+H]⁺ ion for this compound.

By controlling the instrumental parameters (e.g., cone voltage in ESI), in-source collision-induced dissociation (CID) can be induced to generate characteristic fragment ions. For this compound, predictable fragmentation pathways would include the loss of the ethyl group (-29 Da), loss of the ethoxycarbonyl group (-73 Da), and cleavages around the quaternary carbon center. These fragmentation patterns provide valuable structural confirmation.

Table 1: Expected Ions for this compound in Soft Ionization MS

| Ion Species | Formula | Description |

| [M+H]⁺ | [C₁₂H₁₈NO₂]⁺ | Protonated molecule |

| [M+Na]⁺ | [C₁₂H₁₇NO₂Na]⁺ | Sodium adduct |

| [2M+H]⁺ | [C₂₄H₃₅N₂O₄]⁺ | Protonated dimer |

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a cornerstone for the identification of functional groups within a molecule. These methods probe the vibrational modes of chemical bonds, providing a unique "fingerprint" for the compound.

The IR and Raman spectra of this compound are expected to show characteristic bands corresponding to its constituent parts: the aniline moiety, the ester group, and the aliphatic backbone. While a specific, fully assigned spectrum for this compound is not publicly available, band assignments can be predicted based on extensive data for related structures like anilines and esters. ias.ac.incapes.gov.brdocbrown.info

N-H Vibrations: The secondary amine of the anilino group will exhibit a characteristic N-H stretching vibration (νN-H). In a dilute solution, this typically appears as a sharp band in the 3350-3450 cm⁻¹ region. Hydrogen bonding can cause this band to broaden and shift to lower wavenumbers. The N-H bending vibration (δN-H) is expected around 1500-1600 cm⁻¹.

C=O Stretching: The ester carbonyl group (C=O) is one of the most prominent features in the IR spectrum, appearing as a strong, sharp absorption band (νC=O) typically between 1730 and 1750 cm⁻¹. Its exact position can be influenced by the electronic effects of the neighboring quaternary carbon.

Aromatic Ring Vibrations: The phenyl ring of the aniline group gives rise to several characteristic bands. The C-H stretching vibrations (νC-H) of the aromatic ring appear above 3000 cm⁻¹. The C=C stretching vibrations (νC=C) within the ring occur in the 1450-1600 cm⁻¹ region. The substitution pattern on the ring (monosubstituted in this case) influences the pattern of overtone and combination bands in the 1660-2000 cm⁻¹ region and the out-of-plane C-H bending bands below 900 cm⁻¹.

C-O and C-N Stretching: The ester C-O stretching vibrations (νC-O) are typically found in the 1000-1300 cm⁻¹ range, often appearing as two distinct bands. The aryl C-N stretching vibration (νC-N) is expected between 1250 and 1360 cm⁻¹.

Aliphatic C-H Vibrations: The methyl (CH₃) and ethyl (CH₂ and CH₃) groups will show symmetric and asymmetric C-H stretching vibrations (νC-H) in the 2850-3000 cm⁻¹ region.

Table 2: Predicted Characteristic Vibrational Bands for this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Expected IR Intensity |

| Secondary Amine (N-H) | Stretch | 3350 - 3450 | Medium |

| Aromatic C-H | Stretch | 3000 - 3100 | Variable |

| Aliphatic C-H | Stretch | 2850 - 3000 | Medium-Strong |

| Ester Carbonyl (C=O) | Stretch | 1730 - 1750 | Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Variable |

| Amine N-H | Bend | 1500 - 1600 | Variable |

| Aryl C-N | Stretch | 1250 - 1360 | Medium |

| Ester C-O | Stretch | 1000 - 1300 | Strong |

The rotational freedom around single bonds (e.g., C-N, C-C, C-O) in this compound can lead to the existence of multiple stable conformations (rotational isomers or conformers) in the liquid phase or in solution. Vibrational spectroscopy can be a powerful tool to study this conformational isomerism. researchgate.netosti.gov

Different conformers, having distinct molecular geometries, will have slightly different vibrational frequencies. By studying the spectra under varying conditions (e.g., temperature, solvent polarity), it is possible to identify bands corresponding to different conformers. For instance, low-temperature studies in inert gas matrices (matrix isolation infrared spectroscopy) can "freeze" the different conformers, allowing for their individual characterization. researchgate.net The relative intensities of conformer-specific bands can be used to estimate their energy differences and populations. For this compound, key areas of conformational flexibility include the orientation of the ethyl group relative to the carbonyl and the torsional angle of the anilino group.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and absolute conformation.

Growing a suitable single crystal of this compound would allow for its analysis by single-crystal X-ray diffraction. This technique can unambiguously determine the precise spatial arrangement of every atom in the crystal lattice.

Table 3: Illustrative Crystallographic Data from a Related Anilino Derivative (C₁₄H₁₈N₂O₃S₂) researchgate.netnih.gov

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.5298 (11) |

| b (Å) | 9.1422 (16) |

| c (Å) | 11.0268 (13) |

| α (°) | 101.377 (12) |

| β (°) | 102.102 (10) |

| γ (°) | 104.457 (13) |

| Volume (ų) | 785.3 (2) |

| Z | 2 |

This data is for Ethyl 3-anilino-2-{[bis(methylsulfanyl)methylidene]amino}-3-oxopropanoate and serves as an example of the detailed parameters obtained from single-crystal X-ray diffraction.

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical consideration in materials science and pharmaceuticals. Each polymorph can have different physical properties, such as solubility, melting point, and stability. Powder X-ray Diffraction (PXRD) is the primary technique used to identify and characterize different polymorphic forms. cambridge.orgacs.orgiucr.org

A PXRD experiment involves irradiating a powdered sample with X-rays and measuring the scattering intensity as a function of the scattering angle (2θ). The resulting diffraction pattern is a fingerprint of the crystalline phase. If this compound can crystallize into different polymorphs, each form will produce a unique PXRD pattern. cambridge.org Studies on other aniline derivatives have successfully used PXRD to characterize their crystal systems and unit cell parameters. cambridge.org By systematically analyzing samples of this compound prepared under different crystallization conditions (e.g., different solvents, temperatures, or cooling rates), PXRD can be used to screen for and identify potential polymorphs.

Chiroptical Spectroscopy for Enantiomeric Characterization (if applicable)

Chiroptical spectroscopy encompasses techniques that rely on the differential interaction of chiral molecules with left and right circularly polarized light. These methods are exceptionally sensitive to the three-dimensional arrangement of atoms and are therefore indispensable for determining the absolute configuration and enantiomeric purity of chiral compounds.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. This differential absorption, plotted as a function of wavelength, results in a CD spectrum. The spectrum is characterized by positive or negative peaks, known as Cotton effects, which correspond to the electronic transitions within the molecule's chromophores.

For a hypothetical enantiomerically pure sample of this compound, one would expect to observe CD signals arising from the electronic transitions of the phenyl and ester chromophores. The aniline moiety (phenylamino group) and the ester group are the primary chromophores in the molecule. The spatial arrangement of these groups around the chiral center would dictate the sign and magnitude of the observed Cotton effects.

In the absence of experimental data for this compound, we can refer to general principles observed for N-aryl amino acids. The electronic transitions of the benzene (B151609) ring in the phenylamino (B1219803) group are expected to be influenced by the chiral environment, leading to distinct CD signals. The n → π* and π → π* transitions of the ester carbonyl group would also contribute to the CD spectrum. The interaction and coupling of these chromophores, dictated by their fixed spatial relationship due to the chiral center, would result in a unique CD spectrum for each enantiomer.

A hypothetical data table for the CD spectroscopy of the (R)- and (S)-enantiomers of this compound, based on theoretical expectations, is presented below. It is crucial to emphasize that this data is illustrative and not based on experimental findings.

| Enantiomer | Wavelength (nm) | Molar Ellipticity (deg·cm²·dmol⁻¹) |

| (R)-Ethyl 2-anilino-2-methylpropanoate | λ₁ | +Δε₁ |

| λ₂ | -Δε₂ | |

| (S)-Ethyl 2-anilino-2-methylpropanoate | λ₁ | -Δε₁ |

| λ₂ | +Δε₂ |

Table 1: Hypothetical Circular Dichroism Data for this compound Enantiomers

Optical Rotatory Dispersion (ORD)

Optical Rotatory Dispersion (ORD) is another chiroptical technique that measures the change in the angle of rotation of plane-polarized light as a function of wavelength. An ORD spectrum is a plot of this optical rotation versus wavelength. The spectrum of a chiral compound typically shows a plain curve at wavelengths far from an absorption band and exhibits a "Cotton effect" (a combination of a peak and a trough) in the region of an absorption band.

Similar to CD spectroscopy, the ORD spectrum of this compound would be determined by the contributions of its chromophores and their spatial arrangement. The two enantiomers would produce mirror-image ORD curves. The sign of the Cotton effect in ORD is directly related to the sign of the corresponding band in the CD spectrum.

The analysis of ORD data can provide valuable information about the stereochemistry of a molecule. The sign and magnitude of the optical rotation at a specific wavelength (e.g., the sodium D-line at 589 nm) are often used to characterize chiral compounds.

A hypothetical data table illustrating the expected ORD data for the enantiomers of this compound is provided below. This table is for illustrative purposes only, as no experimental data has been reported.

| Enantiomer | Wavelength (nm) | Specific Rotation (°) |

| (R)-Ethyl 2-anilino-2-methylpropanoate | 589 | +[α] |

| (S)-Ethyl 2-anilino-2-methylpropanoate | 589 | -[α] |

Table 2: Hypothetical Optical Rotatory Dispersion Data for this compound Enantiomers at the Sodium D-line

Computational and Theoretical Investigations of Ethyl 2 Anilino 2 Methylpropanoate

Molecular Dynamics (MD) Simulations

While quantum mechanics provides a static, time-independent picture of a molecule, Molecular Dynamics (MD) simulations allow for the study of its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and changes its shape.

Ethyl 2-anilino-2-methylpropanoate possesses several rotatable bonds, including the C-N bond of the aniline (B41778) group and the C-C and C-O bonds of the ethyl ester chain. This flexibility means the molecule can exist in numerous different conformations.

MD simulations can be used to explore this conformational landscape. By simulating the molecule's motion over nanoseconds or longer, researchers can identify the most populated and energetically favorable conformations. This is crucial for understanding how the molecule's shape influences its ability to interact with other molecules, such as biological receptors or catalysts. Simulations could be run in the gas phase to understand the molecule's intrinsic conformational preferences and in various solvents to see how the environment affects its shape. Conformational analysis of similar flexible molecules has shown that intramolecular hydrogen bonding and steric hindrance are key factors in determining the preferred geometry. nih.gov

The solvent environment can have a profound impact on a molecule's structure, stability, and reactivity. MD simulations are an excellent tool for studying these solvent effects at an atomic level.

By placing the this compound molecule in a box of explicit solvent molecules (e.g., water, ethanol (B145695), or a non-polar solvent like hexane) and running an MD simulation, one can observe how the solvent molecules arrange themselves around the solute. This provides a detailed picture of the solvation shell.

Analysis of the simulation can reveal:

Hydrogen Bonding: The formation and lifetime of hydrogen bonds between the solvent and the anilino N-H group or the ester's carbonyl oxygen can be quantified.

Preferential Solvation: In a mixed solvent, MD can show if one solvent component preferentially accumulates around the solute.

Conformational Changes: The solvent can shift the equilibrium between different conformers. For example, a polar solvent might stabilize a more polar conformation of the molecule that would be less favorable in the gas phase.

These simulations provide insights that are complementary to the implicit solvent models often used in quantum chemical calculations, offering a more dynamic and detailed understanding of the solvent's role. For example, studies on other reactions have shown that protic solvents can significantly alter reaction rates by forming hydrogen bonds with reactants. researchgate.net

Prediction of Spectroscopic Parameters

Computational chemistry offers powerful tools for the prediction of spectroscopic data, which are invaluable for the structural elucidation of newly synthesized compounds. Density Functional Theory (DFT) is a widely used method for these predictions, often providing results that are in good agreement with experimental data. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining molecular structure. The prediction of ¹H and ¹³C NMR chemical shifts through computational methods has become a routine part of structural analysis in organic chemistry. bohrium.com For a molecule like this compound, computational prediction would typically involve a multi-step process. First, a conformational search is performed to identify the molecule's most stable three-dimensional structures. Subsequently, the NMR shielding constants for each conformer are calculated, often using DFT methods with a suitable basis set. github.io These shielding constants are then averaged based on the Boltzmann distribution of the conformer energies and converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).

The accuracy of these predictions is highly dependent on the level of theory, the basis set employed, and the inclusion of solvent effects, which are often modeled using a polarizable continuum model (PCM). github.io For analogous compounds, such as N-aryl amino acids, DFT calculations have been successfully used to correlate calculated chemical shifts with experimental values, aiding in structural assignments. researchgate.net

Below is a hypothetical table of predicted ¹H and ¹³C NMR chemical shifts for this compound, based on typical values for analogous N-aryl amino acid esters.

| Atom Number | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) | Multiplicity | Integration |

| 1 | 175.0 | - | - | - |

| 2 | 58.0 | - | - | - |

| 3 | 25.0 | 1.50 | s | 6H |

| 4 | 145.0 | - | - | - |

| 5, 9 | 118.0 | 6.80 | d | 2H |

| 6, 8 | 129.0 | 7.20 | t | 2H |

| 7 | 115.0 | 6.70 | t | 1H |

| 10 | - | 4.50 | s (broad) | 1H |

| 11 | 61.0 | 4.20 | q | 2H |

| 12 | 14.0 | 1.25 | t | 3H |

This table is illustrative and presents expected values based on computational studies of analogous compounds.

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups and bonding within a molecule. Computational methods, particularly DFT, can calculate the vibrational frequencies and their corresponding intensities with a good degree of accuracy. The process involves optimizing the molecular geometry to find a minimum on the potential energy surface and then calculating the second derivatives of the energy with respect to the atomic coordinates.

The calculated harmonic frequencies are often systematically higher than the experimental frequencies due to the neglect of anharmonicity and other factors. Therefore, it is common practice to apply a scaling factor to the calculated frequencies to improve their agreement with experimental data. These theoretical spectra are instrumental in assigning the vibrational modes observed in experimental IR and Raman spectra. For instance, in a molecule like this compound, key vibrational modes would include the N-H stretch, C=O stretch of the ester, C-N stretch, and various aromatic C-H and C=C stretching and bending modes.

A representative table of calculated vibrational frequencies for a similar N-aryl amino acid ester is provided below.

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Predicted Intensity |

| N-H Stretch | 3400 | Medium |

| Aromatic C-H Stretch | 3100-3000 | Medium-Weak |

| Aliphatic C-H Stretch | 2980-2850 | Strong |

| C=O (Ester) Stretch | 1735 | Strong |

| Aromatic C=C Stretch | 1600, 1500 | Medium-Strong |

| C-N Stretch | 1350-1250 | Medium |

| C-O (Ester) Stretch | 1250-1100 | Strong |

This table contains representative data from computational studies on analogous molecules.

Quantitative Structure-Reactivity Relationships (QSAR) for Analogues

For a series of N-aryl amino acid ester analogues, a QSAR model would be developed by first calculating a set of molecular descriptors for each compound. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). A mathematical model is then generated using statistical methods like multiple linear regression or machine learning algorithms to establish a correlation between these descriptors and the observed activity or reactivity. nih.gov Such models can be used to predict the properties of new, unsynthesized analogues and to guide the design of molecules with desired characteristics. For example, a QSAR study on N-phenylglycine derivatives could elucidate the electronic and steric requirements for a particular biological activity. google.com

Reaction Pathway Modeling and Energy Profile Calculations

Computational chemistry is a powerful tool for investigating reaction mechanisms. For the synthesis of this compound, which is typically formed through the N-arylation of an amine or the N-alkylation of aniline, theoretical modeling can elucidate the reaction pathway and determine the energies of reactants, transition states, and products. acs.orgnih.gov

Mechanistic studies on the N-arylation of amino acid esters have shown that the reaction can proceed through different pathways, and computational modeling helps in distinguishing between them. researchgate.netnih.gov For instance, in a copper-catalyzed N-arylation, calculations can help to understand the role of the catalyst and the nature of the intermediates. acs.org

An illustrative energy profile for a hypothetical Sₙ2 reaction between aniline and an alkyl halide is presented below.

| Reaction Coordinate | Calculated Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | +20.5 |

| Products | -15.2 |

This table represents a simplified, hypothetical energy profile for a related reaction and serves for illustrative purposes.

Applications of Ethyl 2 Anilino 2 Methylpropanoate in Complex Organic Synthesis

Role as a Key Intermediate in the Synthesis of Diverse Organic Molecules

The strategic placement of functional groups in Ethyl 2-anilino-2-methylpropanoate makes it a highly effective intermediate in multi-step synthetic sequences. The presence of the aniline (B41778) nitrogen allows for a variety of chemical transformations, including acylation, alkylation, and participation in carbon-nitrogen bond-forming reactions. The ester group, on the other hand, can be readily hydrolyzed to the corresponding carboxylic acid or converted into other functional groups, providing a handle for further molecular elaboration.

One of the key applications of this compound lies in its ability to introduce a gem-dimethyl group adjacent to a nitrogen atom, a structural motif found in numerous biologically active molecules and pharmaceuticals. This α,α-disubstituted amino acid derivative serves as a constrained building block that can influence the conformation of the resulting molecule, a critical factor in designing compounds with specific biological activities.

Utilization in the Construction of Nitrogen-Containing Heterocyclic Systems

Nitrogen-containing heterocycles are ubiquitous in nature and form the core scaffold of a vast number of pharmaceuticals, agrochemicals, and functional materials. nih.govmsesupplies.commdpi.com this compound serves as a valuable precursor for the synthesis of various heterocyclic systems. The aniline nitrogen can act as a nucleophile in cyclization reactions, leading to the formation of five, six, or even larger membered rings.

For instance, through intramolecular cyclization reactions, often facilitated by the appropriate choice of reagents and reaction conditions, the aniline moiety can react with a suitably positioned electrophilic center within the same molecule, which can be introduced via modification of the ester group. This strategy allows for the efficient construction of complex heterocyclic frameworks. The synthesis of various nitrogen-containing heterocyclic compounds is of significant interest due to their diverse biological activities. mdpi.comnih.gov

Precursor in Total Synthesis of Natural Products

While direct and extensive application of this compound in the total synthesis of natural products is not prominently documented in publicly available literature, its structural motifs are present in various natural compounds. nih.govnih.gov The principles of using α-amino acid esters as building blocks are fundamental to the synthesis of many complex natural products, particularly peptides and alkaloids.

The potential for this compound to serve as a precursor in this context is significant. Its ability to introduce a specific substituted amino acid-like fragment makes it a plausible, though perhaps not yet widely exploited, starting material for the synthesis of natural product analogues or fragments of larger, more complex natural products. The field of total synthesis often involves the creative application of known building blocks to achieve the construction of intricate molecular architectures. nih.gov

Building Block for Functional Materials with Specific Chemical Properties

The development of new functional materials with tailored chemical and physical properties is a rapidly advancing area of research. The structural characteristics of this compound make it a candidate for incorporation into larger molecular assemblies and polymers. The aniline unit can be polymerized or integrated into polymer backbones, potentially conferring specific electronic or optical properties to the resulting material.

Furthermore, the ability to modify both the aniline and ester functionalities allows for the introduction of various other chemical groups, enabling the fine-tuning of properties such as solubility, thermal stability, and reactivity. This versatility makes it a potentially useful building block for the creation of materials for applications in electronics, sensing, and catalysis. The incorporation of nitrogen-containing heterocycles, which can be derived from this compound, is a known strategy for developing electroactive polymers and materials with specific optical properties. msesupplies.com

Future Directions and Emerging Research Avenues for Ethyl 2 Anilino 2 Methylpropanoate

Exploration of Novel Catalytic Systems for Transformations

The synthesis and functionalization of α-amino esters like Ethyl 2-anilino-2-methylpropanoate are heavily reliant on catalytic methodologies. Future research will likely focus on moving beyond traditional methods to explore more efficient, selective, and versatile catalytic systems.

Recent advancements in catalysis offer a roadmap for these explorations. For instance, copper-catalyzed amination of silyl (B83357) ketene (B1206846) acetals and iridium-catalyzed amidation present modern alternatives for forming the crucial C-N bond. organic-chemistry.org Palladium-catalyzed N-arylation of amino acid esters using specialized ligands like t-BuBrettPhos has proven effective for coupling amino esters with aryl triflates under mild conditions, minimizing racemization. acs.org The application of these established, yet advanced, palladium systems to the synthesis of this compound could provide a more general and milder route than classical methods.

Furthermore, the development of photocatalytic systems represents a significant leap forward. Visible-light-driven approaches, such as those using gold nanoclusters for three-component radical couplings to form indoles from anilines, showcase the potential for light-mediated reactions. acs.org Adapting such photocatalytic strategies for the synthesis or subsequent transformation of this compound could enable novel, previously inaccessible chemical modifications under exceptionally mild conditions. Another innovative approach involves the use of Bi(V) reagents for the modular synthesis of α,α-diaryl α-amino esters, a strategy that constructs two bonds to the quaternary center in a single step. nih.govacs.org Exploring the applicability of these diverse catalytic platforms will be crucial for unlocking the full synthetic potential of this compound.

| Catalytic System | Transformation Type | Potential Application for Target Compound | Key Advantages |

| Palladium/t-BuBrettPhos | N-Arylation | Direct synthesis from an aryl triflate and ethyl 2-amino-2-methylpropanoate. | Mild conditions, minimal racemization. acs.org |

| Copper(I)/2,2'-bipyridyl | Amination | Synthesis from silyl ketene acetals and an aniline (B41778) derivative. | Good yields for C-N bond formation. organic-chemistry.org |

| Gold Nanoclusters | Photocatalytic Radical Coupling | Functionalization of the aniline ring or other positions. | Visible-light driven, high efficiency. acs.org |

| Bismuth(V) Reagents | Arylation/SN2-Displacement | Modular assembly of analogues with diverse aryl groups. | Single-step, two-bond formation. nih.govacs.org |

Integration with Flow Chemistry and Automated Synthesis Platforms

Continuous flow chemistry and automated synthesis are revolutionizing chemical manufacturing by offering enhanced safety, efficiency, and scalability. The integration of these technologies into the synthesis of this compound is a logical and promising future direction.

Flow chemistry has already been successfully applied to the synthesis of related molecules. For example, a telescoped continuous flow process has been developed for producing α-trifluoromethylthiolated esters and amides, demonstrating the potential for multi-step syntheses in a continuous manner with short reaction times. acs.org Similarly, the N-arylation of amino acid esters has been achieved using a palladium hydroxide (B78521) packed-bed reactor, highlighting the use of heterogeneous catalysts in flow systems for easier product purification and catalyst recycling. thieme-connect.de Adopting a flow-based approach for the synthesis of this compound could lead to higher throughput, better process control, and reduced waste compared to traditional batch processing.

Automated synthesis platforms, such as SRI Biosciences' SynFini™, leverage artificial intelligence and robotics to accelerate the design, testing, and synthesis of molecules. youtube.com These platforms can rapidly screen different reaction conditions and starting materials to find optimal synthetic routes. youtube.comnih.gov Applying such an automated workflow to this compound would enable the rapid generation of a library of analogues for screening and the optimization of its production process in a fraction of the time required by manual methods.

| Technology | Relevant Example | Potential Benefit for Target Compound |

| Continuous Flow Synthesis | Synthesis of α-trifluoromethylthiolated esters. acs.org | Increased throughput, improved safety, and better scalability of synthesis. |

| Packed-Bed Flow Reactor | N-Arylation of amino acid esters with Pd(OH)2. thieme-connect.de | Simplified purification, catalyst recycling, and continuous production. |

| Automated Synthesis Platform | SynFini™ for accelerated molecule design and synthesis. youtube.com | Rapid optimization of synthetic routes and generation of diverse analogues. |

Computational Design of Novel Analogues with Tunable Reactivity

Computational chemistry provides powerful tools for predicting molecular properties and guiding synthetic efforts. The application of these methods to this compound can accelerate the discovery of new analogues with tailored reactivity.

Density Functional Theory (DFT) is a key computational tool for studying chemical reactivity. researchgate.netnih.gov By calculating global reactivity descriptors such as chemical potential, hardness, and electrophilicity, researchers can predict how a molecule will behave in a chemical reaction. scirp.org For this compound, DFT studies could be employed to understand the influence of substituents on either the aniline ring or the ester group. This would allow for the in silico design of analogues with fine-tuned electronic properties, making them more or less susceptible to nucleophilic or electrophilic attack as desired for a specific application.

Furthermore, computational studies can compare the physicochemical properties of different compound classes. A recent study used computational analysis to demonstrate that esters derived from anilines possess different properties, such as fewer hydrogen bond donors and potentially higher membrane permeability, compared to their classic amide counterparts. nih.gov Similar computational screening of virtual libraries of this compound analogues could identify candidates with desirable properties for materials science or medicinal chemistry, long before they are synthesized in the lab. This predictive power significantly reduces the experimental effort required for discovery.

Development of Sustainable and Economical Synthetic Routes

The principles of green chemistry are increasingly influencing synthetic route design, emphasizing the need for more sustainable and economical processes. Future research on this compound will undoubtedly focus on these aspects.

Beyond starting materials, the choice of solvents and reagents is critical. The use of water as a solvent in organic synthesis is a cornerstone of green chemistry. chemistryjournals.net Exploring aqueous conditions for the synthesis of this compound could dramatically reduce the environmental impact. Additionally, developing more economical synthetic pathways, such as the facile synthesis of L-[α-2H]-α-amino acids, can reduce costs associated with starting materials and reagents. acs.org The copper-catalyzed deaminative esterification is another example of an economical approach, as it repurposes abundant aniline building blocks into valuable ester products. nih.gov

Investigation of Solid-State Reactivity and Transformations

While most organic reactions are conducted in solution, solid-state reactivity offers unique opportunities and advantages, such as potentially higher selectivity and reduced solvent waste. This remains a largely unexplored area for this compound and its relatives.

A recent study demonstrated the sulfuric acid-catalyzed esterification of amino acids in a thin film, a reaction that did not proceed under the same conditions in the bulk solution. acs.orgacs.org This highlights that depositing reactants onto a surface can create a unique reactive environment. The reaction efficiency was dependent on temperature and the nature of the acid catalyst, with sulfuric acid being uniquely effective. acs.org

Investigating the solid-state reactivity of this compound could involve similar thin-film experiments or mechanochemical methods (e.g., ball milling). Such studies could explore transformations like solid-state polymerization, cyclization reactions, or rearrangements that may be difficult or impossible to achieve in solution. Discovering novel solid-state transformations would open up new synthetic pathways and potential applications in areas like materials science, where solid-state processing is common.

Q & A

Q. What are the optimal synthetic routes for Ethyl 2-anilino-2-methylpropanoate, and how can reaction yields be maximized?

Methodological Answer: this compound can be synthesized via nucleophilic substitution or condensation reactions. For example, analogous compounds (e.g., ethyl bromo derivatives) are prepared by reacting amines with ethyl 2-bromo-2-methylpropanoate under basic conditions (e.g., K₂CO₃ in DMF at 100°C for 10 hours) . Yield optimization involves:

- Temperature control : Maintaining 100°C ensures efficient reaction kinetics without side-product formation.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the anilino group.

- Purification : Column chromatography (petroleum ether/ethyl acetate, 4:1) isolates the pure product .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the ester group (δ ~4.1 ppm for CH₂CH₃, δ ~170 ppm for carbonyl) and anilino proton environments (δ ~6.5–7.5 ppm for aromatic protons) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

- Infrared (IR) Spectroscopy : Stretching frequencies for ester C=O (~1740 cm⁻¹) and N-H (~3350 cm⁻¹) validate functional groups .

Note : Cross-validation using multiple techniques reduces ambiguity in structural assignments .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data for this compound derivatives be resolved?

Methodological Answer: Discrepancies in bond lengths or angles (e.g., in X-ray diffraction data) are addressed using:

- SHELX refinement : Iterative refinement with SHELXL corrects thermal parameters and hydrogen bonding networks .